molecular formula C19H28O B12662455 2-Cyclooctyl-6-cyclopentylphenol CAS No. 93841-40-8

2-Cyclooctyl-6-cyclopentylphenol

Cat. No.: B12662455
CAS No.: 93841-40-8
M. Wt: 272.4 g/mol
InChI Key: SPYCTJYQSHLVPR-UHFFFAOYSA-N
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Description

2-Cyclooctyl-6-cyclopentylphenol is an organic compound with the molecular formula C19H28O It is a phenolic compound characterized by the presence of cyclooctyl and cyclopentyl groups attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclooctyl-6-cyclopentylphenol typically involves the alkylation of phenol with cyclooctyl and cyclopentyl groups. One common method is the regioselective alkylation of phenol with cyclopentanol over montmorillonite K10 clay, producing 2-cyclopentylphenol as an intermediate . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of high-performance liquid chromatography (HPLC) for purification and analysis is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Cyclooctyl-6-cyclopentylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form hydroquinones or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the phenol ring are replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones. Substitution reactions can lead to a variety of substituted phenolic compounds.

Scientific Research Applications

2-Cyclooctyl-6-cyclopentylphenol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclooctyl-6-cyclopentylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The phenolic group plays a crucial role in these interactions, as it can donate hydrogen atoms to neutralize reactive species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Cyclooctyl-6-cyclopentylphenol include other phenolic compounds with different alkyl groups, such as:

  • 2-Cyclopentylphenol
  • 2-Cyclooctylphenol
  • 2-Cyclohexylphenol

Uniqueness

What sets this compound apart from these similar compounds is the presence of both cyclooctyl and cyclopentyl groups, which confer unique steric and electronic properties.

Properties

CAS No.

93841-40-8

Molecular Formula

C19H28O

Molecular Weight

272.4 g/mol

IUPAC Name

2-cyclooctyl-6-cyclopentylphenol

InChI

InChI=1S/C19H28O/c20-19-17(15-9-4-2-1-3-5-10-15)13-8-14-18(19)16-11-6-7-12-16/h8,13-16,20H,1-7,9-12H2

InChI Key

SPYCTJYQSHLVPR-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CCC1)C2=C(C(=CC=C2)C3CCCC3)O

Origin of Product

United States

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